molecular formula C7H5BrO3 B1280795 2-Bromo-6-hydroxybenzoic acid CAS No. 38876-70-9

2-Bromo-6-hydroxybenzoic acid

Cat. No. B1280795
CAS RN: 38876-70-9
M. Wt: 217.02 g/mol
InChI Key: LSIRNJUVADUUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-hydroxybenzoic acid is a chemical compound with the empirical formula C7H5BrO3 . It has a molecular weight of 217.02 . It is provided to researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

2-Bromo-6-hydroxybenzoic acid is a solid at room temperature . It is stable under normal conditions but decomposes into phenol and carbon dioxide upon rapid heating . It also exhibits some acidic properties .

Scientific Research Applications

Degradation by Pseudomonas aeruginosa

A strain of Pseudomonas aeruginosa, designated 2-BBZA, was found to degrade 2-bromobenzoic acid. This strain, isolated from municipal sewage, can break down various halobenzoates, including 2-halobenzoates, 3-halo-, and dihalobenzoates, highlighting its potential use in environmental bioremediation (Higson & Focht, 1990).

Synthesis and Characterization

2,4,6-Tribromo-3-hydroxybenzoic acid, closely related to 2-Bromo-6-hydroxybenzoic acid, has been synthesized and characterized. Its structure was confirmed using IR, 1H NMR, and 13C NMR, showcasing its utility as a sensitive Trinder reactive agent for phenol determination (Feng Yu-chuan, 2012).

Agricultural Applications

Research on bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), which metabolizes into 3,5-dibromo-4-hydroxybenzoic acid, has been conducted to develop herbicide resistance in transgenic plants. This involves expressing a bacterial detoxification gene, bxn, from Klebsiella ozaenae, in plants, providing insights into agricultural biotechnology applications (Stalker, McBride, & Malyj, 1988).

Organic Synthesis

Research on the synthesis of 2-bromo-3-hydroxybenzoate derivatives via the Diels–Alder reaction demonstrates the compound's role as a versatile intermediate in organic synthesis. These derivatives show potential for use in Pd-catalyzed cross-coupling reactions despite their sterically hindered structure (Shinohara et al., 2014).

Natural Product Synthesis

The compound has been used in the one-pot synthesis of 2-bromo-6-hydroxybenzofurans, which are key intermediates in creating benzofuran-based natural products and analogs. This approach is protecting group-free and efficient for synthesizing compounds like moracins and gramniphenols (Sivaraman et al., 2019).

Safety And Hazards

2-Bromo-6-hydroxybenzoic acid is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is also harmful to aquatic life with long-lasting effects (H412) . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIRNJUVADUUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477745
Record name 2-Bromo-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-hydroxybenzoic acid

CAS RN

38876-70-9
Record name 2-Bromo-6-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-hydroxybenzoic acid
Reactant of Route 2
2-Bromo-6-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-hydroxybenzoic acid
Reactant of Route 6
2-Bromo-6-hydroxybenzoic acid

Citations

For This Compound
4
Citations
N Li, Y Chen, R Chen, M Zhang, T Wu, K Liu - Crystals, 2023 - mdpi.com
… We also used other carboxylic acids, such as 2-amino-6-hydroxybenzoic acid, 2-bromo-6-hydroxybenzoic acid, 3-chloro-2-hydroxybenzoic acid, and 2-hydroxyterephthalic acid in the …
Number of citations: 0 www.mdpi.com
M Uiterweerd - 2023 - research.rug.nl
… Fragment 28 was obtained by reacting commercially available 2-bromo-6-hydroxybenzoic acid 42 with isopropanol using Mitsunobu esterification conditions. Mitsunobu conditions …
Number of citations: 0 research.rug.nl
JS Kumar, B Thirupataiah, R Medishetti, A Ray… - European Journal of …, 2020 - Elsevier
… b 2-Bromo-6-hydroxybenzoic acid instead of the corresponding iodo derivative was used in … This compound was prepared from 2-bromo-6-hydroxybenzoic acid instead of the …
Number of citations: 10 www.sciencedirect.com
MT Uiterweerd, AJ Minnaard - Organic letters, 2022 - ACS Publications
… Fragment 12 was obtained by reacting commercially available 2-bromo-6-hydroxybenzoic acid 21 with isopropanol using Mitsunobu esterification conditions (Scheme 3). Mitsunobu …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.